4-Hydroxy-7-methoxy-2-naphthalenecarboxylic acid
Description
Properties
IUPAC Name |
4-hydroxy-7-methoxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-16-9-2-3-10-7(5-9)4-8(12(14)15)6-11(10)13/h2-6,13H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBDSLIOUWJTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CC(=C2C=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy- typically involves the following steps:
Nitration: Naphthalene undergoes nitration to form 2-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, resulting in 2-aminonaphthalene.
Diazotization and Hydrolysis: The amino group is diazotized and subsequently hydrolyzed to form 2-naphthol.
Methoxylation: The hydroxyl group at the seventh position is introduced via methoxylation.
Carboxylation: Finally, the carboxylic acid group is introduced at the second position through carboxylation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions may be utilized to improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Naphthalenecarboxylic Acid Derivatives
Substituent Effects on Physicochemical Properties
- Hydroxy Groups : The -OH group at position 4 in the target compound increases acidity (pKa ~3–4 for naphthoic acids) and enables hydrogen bonding, enhancing solubility in polar solvents compared to methyl or benzyl derivatives .
- Methoxy Groups : The -OCH₃ group at position 7 contributes to moderate lipophilicity, balancing solubility and membrane permeability. In contrast, AHPN’s adamantyl group drastically increases hydrophobicity, favoring interactions with lipid-rich cellular membranes .
- Carboxylic Acid Position : All compounds share a carboxylic acid at position 2, which is critical for ionic interactions in biological systems (e.g., binding to enzymes or receptors).
Stability and Reactivity
- Thermal Stability : The methoxycarbonyl derivative’s high melting point (270–290°C) indicates robust thermal stability, likely due to strong intermolecular interactions .
- Chemical Reactivity : Hydroxy groups in position 4 (as in the target compound) may participate in oxidation or conjugation reactions, whereas adamantyl or benzyl groups resist metabolic degradation .
Biological Activity
4-Hydroxy-7-methoxy-2-naphthalenecarboxylic acid (also known as 4-Hydroxy-7-methoxy-2-naphthoic acid) is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.
The molecular formula of 4-Hydroxy-7-methoxy-2-naphthalenecarboxylic acid is with a molecular weight of approximately 232.23 g/mol. The compound features a naphthalene backbone with hydroxyl and methoxy substitutions that enhance its reactivity and biological interaction potential.
Biological Activity Overview
Research indicates that 4-Hydroxy-7-methoxy-2-naphthalenecarboxylic acid exhibits notable antimicrobial and anticancer properties. Its mechanisms of action are primarily attributed to its ability to intercalate with DNA, disrupt cellular processes, and modulate various biochemical pathways.
Antimicrobial Activity
The compound has shown promise as an antibiotic agent , particularly against Gram-positive bacteria. It interacts with proteins like neocarzinostatin, which is known for its antibiotic activity. The ability to intercalate with DNA suggests that it may induce cytotoxic effects, making it a candidate for further pharmacological exploration.
Anticancer Activity
In cancer research, 4-Hydroxy-7-methoxy-2-naphthalenecarboxylic acid has been studied for its potential to inhibit tumor growth. The compound's cytotoxic effects have been observed in various cancer cell lines, where it induces apoptosis through mitochondrial pathways and regulates proteins involved in cell cycle progression .
The mechanisms underlying the biological activities of 4-Hydroxy-7-methoxy-2-naphthalenecarboxylic acid can be summarized as follows:
- DNA Intercalation : The compound's structure allows it to intercalate between DNA bases, disrupting replication and transcription processes.
- Enzyme Modulation : It influences the activity of key enzymes involved in cellular signaling and metabolism.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases and influencing mitochondrial membrane potential .
Case Studies
Several studies have documented the biological effects of 4-Hydroxy-7-methoxy-2-naphthalenecarboxylic acid:
- Study on Antimicrobial Properties : In vitro tests demonstrated significant antibacterial activity against Staphylococcus aureus, indicating its potential as a therapeutic agent for bacterial infections.
- Anticancer Research : A study involving human cervical carcinoma cells (HeLa) showed that treatment with the compound led to a dose-dependent decrease in cell viability, associated with the induction of apoptosis through caspase activation .
Comparative Analysis
To better understand the unique properties of 4-Hydroxy-7-methoxy-2-naphthalenecarboxylic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Hydroxy-7-methoxy-2-naphthalenecarboxylic acid | C₁₃H₁₂O₄ | Hydroxyl and methoxy groups enhance reactivity |
| 6-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | Lacks methoxy substitution; simpler structure |
| 4-Methoxy-7-methyl-2-naphthalenecarboxylic acid | C₁₃H₁₂O₄ | Contains a methyl group; different biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
